4-(4-Fluorophenyl)-2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole
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Overview
Description
4-(4-Fluorophenyl)-2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole is a complex organic compound characterized by the presence of fluorophenyl and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Fluorophenyl)-2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-(4-Amino-3-fluorophenyl)morpholin-3-one
- 4-[(Benzyloxy)carbonyl]phenylboronic acid
Uniqueness
Compared to similar compounds, 4-(4-Fluorophenyl)-2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11F2N3O3S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-11-3-1-10(2-4-11)14-9-25-16(19-14)20-15(22)21-26(23,24)13-7-5-12(18)6-8-13/h1-9H,(H2,19,20,21,22) |
InChI Key |
YZXLJMBGRZAABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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